SR 142948: A Technical Guide to its Mechanism of Action as a Neurotensin Receptor Antagonist
SR 142948: A Technical Guide to its Mechanism of Action as a Neurotensin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 142948 is a potent, orally active, non-peptide antagonist of neurotensin (B549771) (NT) receptors. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways. SR 142948 exhibits high affinity for both the levocabastine-insensitive neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2), making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier further highlights its potential in the study of central nervous system disorders.
Core Mechanism of Action
SR 142948 functions as a competitive antagonist at neurotensin receptors. By binding to these receptors with high affinity, it prevents the endogenous ligand, neurotensin, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the NTS1 receptor, a G protein-coupled receptor (GPCR), involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IP) and subsequent mobilization of intracellular calcium. SR 142948 effectively blocks these NT-induced events.
Signaling Pathway Inhibition
The following diagram illustrates the canonical NTS1 receptor signaling pathway and the point of inhibition by SR 142948.
Quantitative Pharmacological Data
SR 142948 demonstrates potent binding affinity and functional antagonism across various experimental models.
Table 1: Receptor Binding Affinity of SR 142948
| Preparation | Radioligand | Parameter | Value (nM) | Reference |
| h-NTS1-CHO Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | |
| HT-29 Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | |
| Rat Brain Homogenate | [³H]SR 142948A | K_d_ | 3.5 | |
| NTS1 Receptors (Rat Brain) | [³H]SR 142948A | K_d_ | 6.8 | |
| NTS2 Receptors (Rat Brain) | [³H]SR 142948A | K_d_ | 4.8 | |
| General | - | K_i_ | < 10 |
Table 2: Functional Antagonism of SR 142948
| Assay System | Measured Effect | Parameter | Value (nM) | Reference |
| HT-29 Cells | NT-induced Inositol Monophosphate Formation | IC₅₀ | 3.9 | |
| Human Umbilical Vein Endothelial Cells | NT-induced Cytosolic Free Ca²⁺ Increase | IC₅₀ | 19 | |
| Human Umbilical Vein Endothelial Cells | NT-induced Prostacyclin Production | IC₅₀ | 17 |
Detailed Experimental Protocols
The characterization of SR 142948 involves several key in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity of SR 142948 for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
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Membrane Preparation: Membranes are prepared from cultured cells (e.g., h-NTS1-CHO, HT-29) or tissue homogenates (e.g., adult rat brain). Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
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Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 142948A) and varying concentrations of unlabeled SR 142948.
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Incubation Conditions: The incubation is typically carried out for 60 minutes at 30°C with gentle agitation.
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Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer. Radioactivity trapped on the filters is then quantified using a scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curves.
Inositol Monophosphate (IP1) Formation Assay
This functional assay measures the ability of SR 142948 to block NT-induced activation of the PLC signaling pathway.
Methodology:
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Cell Culture: HT-29 cells, which endogenously express NTS1 receptors, are cultured in an appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.
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Assay Procedure: Cells are seeded in multi-well plates. Prior to the assay, they are pre-incubated with varying concentrations of SR 142948.
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Stimulation: Cells are then stimulated with a fixed concentration of neurotensin (e.g., 10 nM) to induce IP formation.
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Lysis and Detection: After stimulation for a defined period, the reaction is stopped, and the cells are lysed. The accumulated inositol monophosphate (IP1), a stable downstream product of IP3, is measured. This is often done using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) kit.
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Data Analysis: The concentration-response curve for SR 142948's inhibition of the NT-induced signal is plotted, and the IC₅₀ value is calculated to determine its antagonist potency.
Intracellular Calcium Mobilization Assay
This assay directly visualizes the ability of SR 142948 to inhibit the NT-induced release of calcium from intracellular stores.
Methodology:
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Cell Culture and Plating: Cells expressing the target receptor (e.g., h-NTS1-CHO or HT-29) are plated in black-walled, clear-bottom microplates.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with HEPES). This is typically done by incubating the cells with the dye for about one hour at 37°C.
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Antagonist Pre-incubation: The dye-loaded cells are then pre-incubated with various concentrations of SR 142948.
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Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before neurotensin is automatically added to stimulate the cells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
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Data Analysis: The antagonist effect of SR 142948 is quantified by measuring the reduction in the peak fluorescent signal produced by neurotensin. An IC₅₀ value is then determined from the concentration-response data.
In Vivo Activity
SR 142948 is orally active and demonstrates a wide spectrum of activity in animal models. It effectively blocks several centrally-mediated effects of neurotensin, including hypothermia and analgesia. Furthermore, it has been shown to inhibit turning behavior induced by intrastriatal NT injection in mice and to attenuate amphetamine-induced hyperactivity. These findings confirm its ability to access the central nervous system and engage neurotensin receptors in vivo.
Conclusion
SR 142948 is a well-characterized, potent, and selective non-peptide antagonist of NTS1 and NTS2 receptors. Its mechanism of action is centered on the competitive blockade of neurotensin binding, thereby inhibiting downstream signaling events such as inositol phosphate (B84403) production and intracellular calcium mobilization. Its oral bioavailability and central nervous system activity make it an indispensable pharmacological tool for elucidating the complex roles of neurotensin in health and disease.
